molecular formula C19H27ClN2 B1428524 1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine CAS No. 1228780-72-0

1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine

Cat. No. B1428524
M. Wt: 318.9 g/mol
InChI Key: YCNNHDUZLQPKJY-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 1228780-72-0, is a chemical with the molecular formula C19H27ClN2 and a molecular weight of 318.88 . It’s a solid under normal conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H27ClN2.2ClH/c1-19(2)8-7-16(14-22-11-9-21-10-12-22)18(13-19)15-3-5-17(20)6-4-15;;/h3-6,21H,7-14H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 421.2±45.0 °C and a predicted density of 1.072±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C . The pKa is predicted to be 9.21±0.10 .

Scientific Research Applications

  • Polyamide Synthesis : This compound has been utilized in the synthesis of polyamides. Research by Hattori and Kinoshita (1979) demonstrated the use of similar piperazine derivatives in the synthesis of polyamides, which are significant due to their wide range of applications in materials science (Hattori & Kinoshita, 1979).

  • Antibacterial and Biofilm Inhibition : Mekky and Sanad (2020) explored the use of piperazine derivatives in inhibiting bacterial biofilms and MurB enzymes, highlighting their potential in developing new antibacterial agents (Mekky & Sanad, 2020).

  • Development of Antiasthmatic Agents : Bhatia et al. (2016) conducted research on piperazine derivatives for their potential use as antiasthmatic agents, showcasing their pharmacological significance (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).

  • Luminescent Properties in Chemical Compounds : Gan et al. (2003) studied the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, which could have implications in materials science and photonics (Gan, Chen, Chang, & Tian, 2003).

  • Synthesis of Antidepressant and Antianxiety Compounds : Kumar et al. (2017) researched the synthesis of novel compounds with piperazine derivatives for potential use in treating depression and anxiety (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Safety And Hazards

The compound is labeled with the GHS07 symbol, indicating that it’s harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2/c1-19(2)8-7-16(14-22-11-9-21-10-12-22)18(13-19)15-3-5-17(20)6-4-15/h3-6,21H,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNNHDUZLQPKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCNCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine

CAS RN

1228780-72-0
Record name 1-((2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl)methyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228780720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((2-(4-CHLOROPHENYL)-4,4-DIMETHYLCYCLOHEX-1-EN-1-YL)METHYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/827EXU9VXN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine
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1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine
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1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine
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1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine
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1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine
Reactant of Route 6
1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine

Citations

For This Compound
3
Citations
G Vaddamanu, A Goswami, RSR Nandipati… - ACS …, 2023 - ACS Publications
Venetoclax is a potent BCL-2 inhibitor that is used for the treatment of several blood cancers. During the oxidative stress degradation of venetoclax, we observed the formation of two …
Number of citations: 4 pubs.acs.org
V Dhiman, S Ahirwar, S Chaganti… - Journal of Analytical …, 2023 - Springer
Venetoclax (VEN), an anticancer drug, was subjected to photolytic and oxidative degradation studies. The comprehensive degradation profiling of VEN in both conditions was reported. …
Number of citations: 0 link.springer.com
YY Ku, VS Chan, A Christesen, T Grieme… - The Journal of …, 2019 - ACS Publications
The process development of a new synthetic route leading to an efficient and robust synthetic process for venetoclax (1: the active pharmaceutical ingredient (API) in Venclexta) is …
Number of citations: 31 pubs.acs.org

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